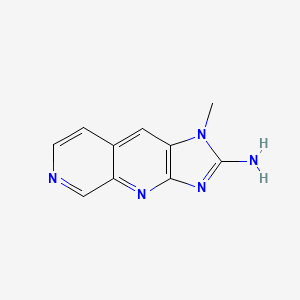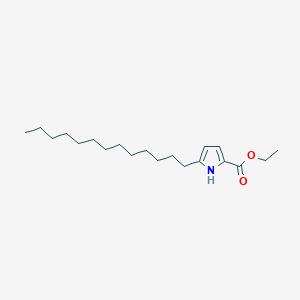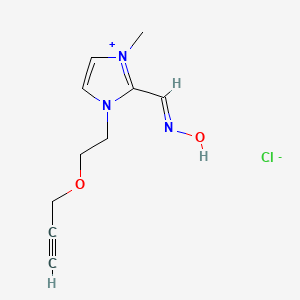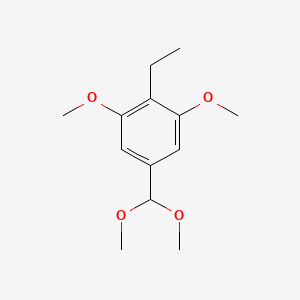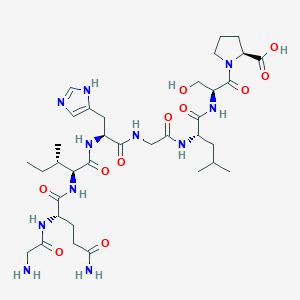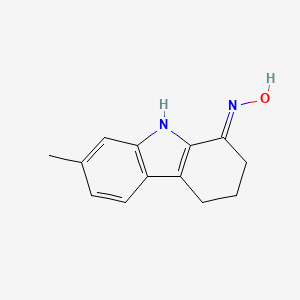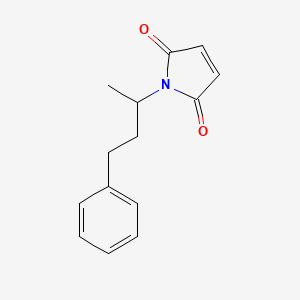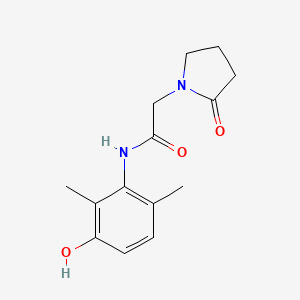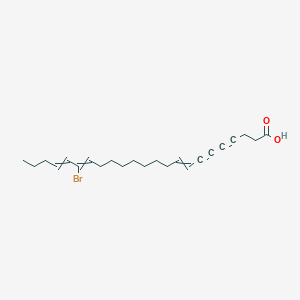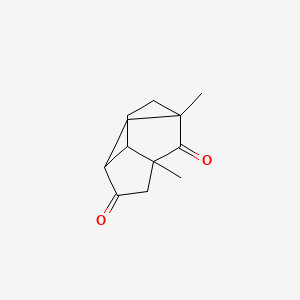
3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione is an organic compound with the molecular formula C11H16O2. It is a derivative of indene and is characterized by its unique structure, which includes a hexahydro-1H-1,5-methanoindene core with two methyl groups at positions 3a and 5, and two ketone groups at positions 2 and 4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the hexahydroindene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reagents are often employed to ensure the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups and other positions on the indene core can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the compound’s structure and the nature of its interactions .
Comparison with Similar Compounds
Similar Compounds
- 4,7A-Dimethylhexahydro-1H-indene-1,5(4H)-dione
- 7-Methoxy-3A-methyl-2,3,3A,7A-tetrahydro-1H-indene-1,5(4H)-dione
- 4-Bromo-7A-methylhexahydro-1H-indene-1,5(4H)-dione
Uniqueness
3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione is unique due to its specific substitution pattern and the presence of two ketone groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
178491-44-6 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1,3-dimethyltricyclo[4.3.1.03,7]decane-2,5-dione |
InChI |
InChI=1S/C12H16O2/c1-11-4-3-8-7(5-11)9(13)6-12(8,2)10(11)14/h7-8H,3-6H2,1-2H3 |
InChI Key |
CXLDNAVSKBTHDT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1)C(=O)CC3(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



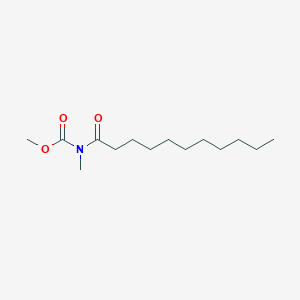

![1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14278127.png)
